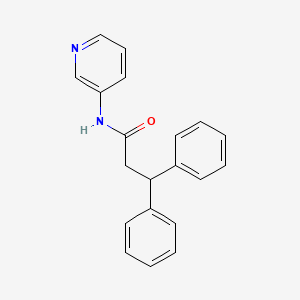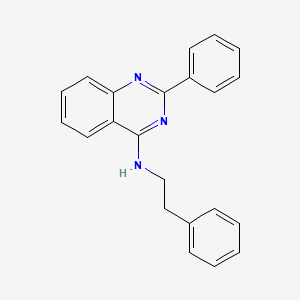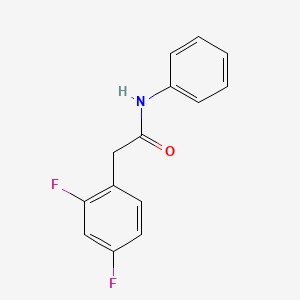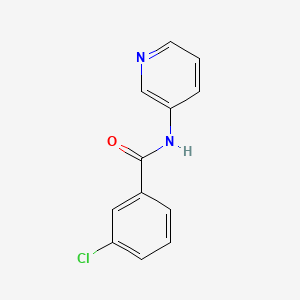![molecular formula C15H13BrClNO3 B5546903 3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5546903.png)
3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related methoxybenzaldehyde oxime derivatives typically involves multistep chemical reactions, including bromination, methylation, and the formation of oxime groups. A study by Bi (2014) illustrates a process for synthesizing a complex molecule involving an elimination reaction, reduction, and bromination, starting from specific benzaldehyde precursors (Bi, 2014). This method mirrors the synthetic route likely needed for the targeted compound, emphasizing the critical role of halogenation and functional group transformations in its preparation.
Molecular Structure AnalysisThe molecular structure of compounds within this category often features specific arrangements of methoxy and bromo groups, influencing their chemical behavior and interaction patterns. Gomes et al. (2018) describe the crystal structures of several methoxybenzaldehyde oxime derivatives, highlighting varied conformations and hydrogen-bonding patterns that are pivotal in determining the compounds' structural characteristics (Gomes et al., 2018). Such insights are instrumental in understanding the molecular geometry and electronic distribution in "3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime."
Chemical Reactions and Properties
This compound's chemical reactivity is significantly influenced by the presence of oxime, methoxy, and halogen groups. The oxime function, in particular, participates in various chemical transformations, including nucleophilic addition and condensation reactions. Studies on similar molecules indicate a susceptibility to undergo rearrangements or react with other chemical entities under specific conditions, leading to a wide range of potential products and derivatives (Hou, 2009).
Physical Properties Analysis
The physical properties of "3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime," such as melting point, solubility, and crystal structure, can be inferred from related compounds. For instance, the solubility in various solvents and melting point range are crucial for determining its application in chemical synthesis and material science. The crystallography of similar oxime derivatives provides insights into the solid-state arrangement, which is vital for understanding the compound's stability and reactivity (Wang et al., 2011).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are pivotal for "3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime." The oxime group, in particular, imparts specific chemical behaviors, allowing for its participation in various organic reactions. The interplay between the oxime group and the substituted methoxy and halogen atoms contributes to the compound's unique chemical profile, affecting its reactivity and interactions with nucleophiles and electrophiles (Sharutin & Sharutina, 2014).
科学的研究の応用
Synthesis of Novel Compounds
Research has been conducted on the synthesis of various novel compounds using 3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime or similar structures as intermediates or key components. These efforts aim to explore potential biological activities or applications in medicinal chemistry. For example, the synthesis of non-peptide small molecular antagonist benzamide derivatives has been reported, indicating a methodological approach to creating CCR5 antagonists, which could have implications in drug discovery, especially for conditions such as HIV infection (Bi, 2015).
Characterization and Biological Activity
The characterization of synthesized compounds includes detailed structural analysis through techniques such as NMR, CNMR, and mass spectrometry, ensuring the accuracy of the synthetic process and the identity of the compounds. Additionally, biological activity testing is a critical step in evaluating the potential applications of these compounds. For instance, the synthesized benzamide derivatives are tested for their role as CCR5 antagonists, a receptor involved in inflammatory responses and HIV infection pathways (Cheng De-ju, 2014).
Photocatalytic Oxidation Studies
Another area of research interest involves the photocatalytic oxidation of organic compounds. For instance, studies have explored the photocatalytic oxidation of benzyl alcohol and its derivatives to corresponding aldehydes, indicating the potential of using photocatalysis in organic synthesis and environmental applications (Higashimoto et al., 2009). Although not directly related to 3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime, such studies highlight the broader context of research into halogenated compounds and their transformations.
Safety and Hazards
特性
IUPAC Name |
(NE)-N-[[3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO3/c1-20-14-7-11(8-18-19)6-13(16)15(14)21-9-10-2-4-12(17)5-3-10/h2-8,19H,9H2,1H3/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJAYGWGJVISOU-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NO)Br)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/O)Br)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6898169 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-diethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5546833.png)
![methyl 2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoate](/img/structure/B5546841.png)
![N'-(2,4-dichlorobenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5546850.png)
![N-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-furamide](/img/structure/B5546854.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-(4-methoxy-2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546859.png)

![N-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5546865.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide](/img/structure/B5546879.png)


![N'-(2,3-dichlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5546923.png)
![N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546927.png)